molecular formula C11H18N4O2 B1461271 2-(4-aminopiperidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 1153252-39-1

2-(4-aminopiperidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No. B1461271
M. Wt: 238.29 g/mol
InChI Key: MAFHSJIKKZAFNX-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and the yield of the reaction.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopic methods.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity/basicity, reactivity, stability, etc.).


Scientific Research Applications

Neurotransmitter Systems and Drug Efficacy

  • NMDA Receptor Trafficking : Research on glutamate receptors, including NMDA receptors, highlights the importance of these receptors in synaptic physiology and potential links to psychiatric and neurological diseases. Understanding the biosynthetic pathway, transport, and membrane dynamics of NMDA receptors can provide insights into developing therapeutic strategies for brain disorders (Horak et al., 2014).

  • AMPA Receptor Agonists for Depression : Studies on AMPA receptor agonists, like ketamine, reveal rapid antidepressant effects, suggesting potential pathways for developing novel antidepressants. This research underscores the role of glutamate receptors in depression and the possibility of targeting these pathways with new compounds (Yang et al., 2012).

  • Serotonergic Signaling in Antidepressant Actions : Investigation into the serotonergic mechanisms underlying ketamine's antidepressant effects opens the door to exploring how modulation of serotonin and other neurotransmitter systems can contribute to therapeutic outcomes. This area of research highlights the complexity of neurotransmitter interactions in drug efficacy (Jardin et al., 2016).

Pharmacological Profiles and Therapeutic Windows

  • Ketamine and Its Metabolites : Comprehensive reviews on ketamine's pharmacology emphasize the drug's diverse therapeutic applications beyond anesthesia, including its analgesic, anti-inflammatory, and antidepressant properties. This body of work also discusses the side effects and metabolite actions, suggesting areas for developing compounds with improved safety and efficacy profiles (Zanos et al., 2018).

  • GluN2B-selective NMDA Receptor Antagonists : A detailed review of GluN2B-selective NMDA receptor antagonists outlines their therapeutic potential for CNS disorders. This research segment sheds light on the importance of targeting specific receptor subtypes for achieving desired therapeutic effects with fewer side effects (Liu et al., 2020).

Safety And Hazards

This involves studying the compound’s toxicity, environmental impact, handling precautions, and disposal methods.


Future Directions

This involves discussing potential future research directions, applications, or improvements to the synthesis method.


properties

IUPAC Name

2-(4-aminopiperidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-8-6-10(14-17-8)13-11(16)7-15-4-2-9(12)3-5-15/h6,9H,2-5,7,12H2,1H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFHSJIKKZAFNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-aminopiperidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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